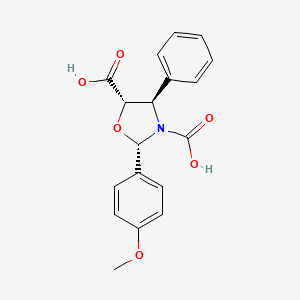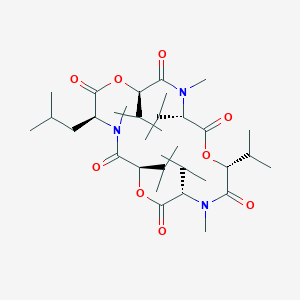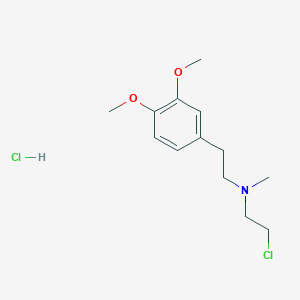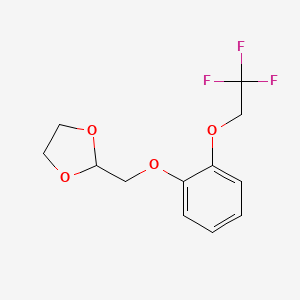
Chloropropanoylpretadalafil
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloropropanoylpretadalafil is a synthetic analog of tadalafil, a well-known phosphodiesterase type 5 inhibitor used primarily for the treatment of erectile dysfunction. This compound was identified as an adulterant in dietary supplements marketed for enhanced sexual performance . Structurally, this compound features a chloropropanoyl moiety extending from the nitrogen on the piperidine ring of chloropretadalafil .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of chloropropanoylpretadalafil involves the modification of chloropretadalafil. The chloropropanoyl moiety is introduced through a reaction with chloropropanoyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process .
Industrial Production Methods: Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. High-performance liquid chromatography (HPLC) is used to isolate and purify the compound . The process involves the use of high-resolution mass spectrometry (HRMS) and gas chromatography with Fourier Transform infrared detection (GC/FT-IR) to ensure the purity and structural integrity of the final product .
化学反応の分析
Types of Reactions: Chloropropanoylpretadalafil undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the chloropropanoyl moiety.
Substitution: The chloropropanoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.
科学的研究の応用
Chloropropanoylpretadalafil has several scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications and safety profile.
作用機序
Chloropropanoylpretadalafil, like tadalafil, is a selective inhibitor of phosphodiesterase type 5 (PDE-5). By inhibiting PDE-5, it increases the levels of cyclic guanosine monophosphate (cGMP) in smooth muscle cells, leading to relaxation and vasodilation . This mechanism is primarily responsible for its effects on erectile function. The molecular targets include PDE-5 enzymes, and the pathways involved are related to the nitric oxide-cGMP signaling pathway .
類似化合物との比較
Tadalafil: The parent compound, used for treating erectile dysfunction.
Chloropretadalafil: A closely related analog with a similar structure.
N-phenylpropenyltadalafil: Another tadalafil analog with different substituents.
Uniqueness: Chloropropanoylpretadalafil is unique due to the presence of the chloropropanoyl moiety, which distinguishes it from other tadalafil analogs. This structural modification may influence its pharmacokinetic and pharmacodynamic properties, making it a subject of interest for further research .
特性
CAS番号 |
395665-87-9 |
|---|---|
分子式 |
C₂₃H₂₁ClN₂O₅ |
分子量 |
440.88 |
同義語 |
1H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-(1,3-benzodioxol-5-yl)-2-(3-chloro-1-oxopropyl)-2,3,4,9-tetrahydro-, methyl ester, (1R,3R)- |
製品の起源 |
United States |
Q1: What is Chloropropanoylpretadalafil and where was it found?
A1: this compound is a novel analog of the erectile dysfunction drug tadalafil. It was recently discovered as an unlisted ingredient in a dietary supplement. [] The study highlights the importance of monitoring supplements for undeclared active pharmaceutical ingredients.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[(1,1-Dimethyl-2-propyn-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B1145360.png)






